molecular formula C17H13BrClN3OS B11449124 2-{[5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-chlorophenyl)ethanone

2-{[5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-chlorophenyl)ethanone

Cat. No.: B11449124
M. Wt: 422.7 g/mol
InChI Key: OTOIVTKXAUVTJQ-UHFFFAOYSA-N
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Description

2-{[5-(2-BROMOPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(4-CHLOROPHENYL)ETHAN-1-ONE is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(2-BROMOPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(4-CHLOROPHENYL)ETHAN-1-ONE typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed by cyclization of the corresponding hydrazine derivative with an appropriate acylating agent.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced through a substitution reaction using a brominated aromatic compound.

    Attachment of the Sulfanyl Group: The sulfanyl group is attached via a nucleophilic substitution reaction.

    Final Coupling: The final coupling involves the reaction of the intermediate with 4-chlorophenyl ethanone under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the triazole ring or the aromatic rings, leading to the formation of partially or fully reduced derivatives.

    Substitution: The compound can undergo various substitution reactions, particularly at the bromophenyl and chlorophenyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenated compounds, nucleophiles such as amines or thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced triazole derivatives.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[5-(2-BROMOPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(4-CHLOROPHENYL)ETHAN-1-ONE has several scientific research applications:

    Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Biological Research: The compound is used as a tool to study various biological pathways and mechanisms, particularly those involving triazole derivatives.

    Industrial Applications: It is used in the synthesis of other complex organic compounds and as an intermediate in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-{[5-(2-BROMOPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(4-CHLOROPHENYL)ETHAN-1-ONE involves its interaction with specific molecular targets. The triazole ring is known to interact with various enzymes and receptors, leading to inhibition or activation of specific biological pathways. The bromophenyl and chlorophenyl groups enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[5-(2-BROMOPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(4-CHLOROPHENYL)ETHAN-1-ONE is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of both bromophenyl and chlorophenyl groups enhances its potential as a versatile intermediate in organic synthesis and its application in medicinal chemistry.

Properties

Molecular Formula

C17H13BrClN3OS

Molecular Weight

422.7 g/mol

IUPAC Name

2-[[5-(2-bromophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-chlorophenyl)ethanone

InChI

InChI=1S/C17H13BrClN3OS/c1-22-16(13-4-2-3-5-14(13)18)20-21-17(22)24-10-15(23)11-6-8-12(19)9-7-11/h2-9H,10H2,1H3

InChI Key

OTOIVTKXAUVTJQ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3Br

Origin of Product

United States

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